molecular formula C11H12N2S B1321164 4-(4-Methyl-thiazol-2-yl)-benzylamine CAS No. 933755-65-8

4-(4-Methyl-thiazol-2-yl)-benzylamine

Cat. No. B1321164
M. Wt: 204.29 g/mol
InChI Key: OQNURMQVBNZKLQ-UHFFFAOYSA-N
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Description

4-(4-Methyl-thiazol-2-yl)-benzylamine is a compound that belongs to the class of organic compounds known as benzylamines, which are characterized by a benzene ring attached to an amine group. In this particular molecule, the benzene ring is further substituted with a 4-methyl-thiazol-2-yl group, indicating the presence of a thiazole ring, a heterocyclic compound containing both sulfur and nitrogen within the ring structure.

Synthesis Analysis

The synthesis of thiazole derivatives, such as 4-(4-Methyl-thiazol-2-yl)-benzylamine, often involves the functionalization of arylamines. A novel method for synthesizing 2-substituted benzothiazoles from N-substituted arylamines and elemental sulfur has been developed, which proceeds via double C-S bond formation through C-H bond functionalization under metal-free conditions . This approach is atom economic and environmentally friendly, suggesting a potential pathway for the synthesis of 4-(4-Methyl-thiazol-2-yl)-benzylamine.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques and theoretical calculations. For instance, the molecular geometry of related thiazole compounds has been optimized using density functional theory (DFT) methods, and the results are in good agreement with experimental data . Such studies provide insights into the electronic structure, hydrogen bonding sites, and molecular electrostatic potential, which are crucial for understanding the reactivity and interactions of the molecule.

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For example, 4-(benzo[d]thiazol-2-yl)benzenamine, a related compound, has been used to synthesize thiazolidin-4-one derivatives through a reaction with substituted benzaldehydes followed by cyclocondensation with 2-meraptoacetic acid . Additionally, reactions with aryl isothiocyanates and subsequent cyclization with acid can yield oxadiazinane-thiones and triazinane-thiones . These reactions demonstrate the versatility of thiazole derivatives in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be extensively studied through spectroscopic methods and crystallography. Compounds such as ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate have been characterized by FTIR, NMR, and X-ray diffraction, with their properties further investigated by DFT quantum chemical methods . The solvent effects on molecular aggregation have also been studied, revealing the influence of substituent groups on molecule aggregation interactions . Additionally, the thermal behavior of these compounds can be summarized using TG/DTA thermograms .

Scientific Research Applications

1. Drug Discovery and Synthesis

  • 4-(4-Methyl-thiazol-2-yl)-benzylamine is utilized as a building block in drug discovery, offering opportunities for chemical space exploration around the molecule as a ligand for targeted therapies (Durcik et al., 2020).
  • It serves as a precursor in the synthesis of various compounds, showcasing its versatility in synthetic chemistry (Uma et al., 2018).

2. Antimicrobial Properties

  • Several derivatives of 4-(4-Methyl-thiazol-2-yl)-benzylamine exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents (Shelke et al., 2014).

3. Enzyme Inhibition and Anti-Inflammatory Activities

  • Compounds containing 4-(4-Methyl-thiazol-2-yl)-benzylamine show potential as enzyme inhibitors and possess anti-inflammatory properties, which could have therapeutic applications (Smelcerovic et al., 2015).

4. Anticancer Research

  • Derivatives of this compound have been explored for their potential anticancer properties, showing promise against specific cancer cell lines (Nofal et al., 2014).

5. Photovoltaic Applications

  • Some studies have investigated the use of 4-(4-Methyl-thiazol-2-yl)-benzylamine derivatives in the development of organic solar cells, highlighting its potential in renewable energy technologies (Wu et al., 2009).

properties

IUPAC Name

[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNURMQVBNZKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-thiazol-2-yl)-benzylamine

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